N-(4-Fluoropyridin-2-yl)acetamide
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Overview
Description
N-(4-Fluoropyridin-2-yl)acetamide is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of a fluorine atom on the pyridine ring. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoropyridin-2-yl)acetamide typically involves the reaction of 4-fluoropyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
Scientific Research Applications
N-(4-Fluoropyridin-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Fluoropyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective biological activity . The pathways involved include inhibition of specific enzymes and modulation of receptor activity, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-Fluoropyridin-2-yl)acetamide is unique due to the specific position of the fluorine atom on the pyridine ring, which significantly influences its chemical reactivity and biological activity. This positional specificity can lead to different pharmacokinetic and pharmacodynamic profiles compared to other fluorinated pyridine derivatives .
Properties
Molecular Formula |
C7H7FN2O |
---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
N-(4-fluoropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7FN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) |
InChI Key |
WVLREVAUQNLXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)F |
Origin of Product |
United States |
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